Decinnamoyltaxinine J

Descripción general

Descripción

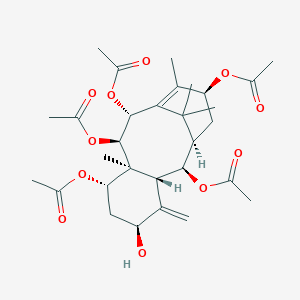

Decinnamoyltaxinine J is a taxane isolate derived from the Pacific yew tree, Taxus brevifolia . It is a complex diterpenoid compound with the molecular formula C30H42O11 and a molar mass of 578.655 g/mol . This compound is known for its intricate structure, which includes multiple acetoxy groups and a hydroxyl group, making it a subject of interest in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Decinnamoyltaxinine J involves multiple steps, starting from simpler organic molecules. One reported method involves the enantioselective total synthesis from a simple olefin starting material, which is achieved in 18 steps . The process includes several key reactions such as oxidation, reduction, and acetylation to introduce the necessary functional groups.

Industrial Production Methods

Industrial production of this compound is primarily focused on extraction from natural sources, specifically the bark of Taxus brevifolia. The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate the compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

Decinnamoyltaxinine J undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acetylating agents like acetic anhydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various acetylated derivatives of this compound, which are often used as intermediates in further synthetic processes .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Anticancer Activity

- Mechanism of Action : Decinnamoyltaxinine J has been shown to inhibit cell proliferation in various cancer cell lines, similar to other taxanes. It disrupts microtubule dynamics, leading to apoptosis in cancer cells.

- Case Studies : Research indicates that this compound has demonstrated significant cytotoxicity against breast and lung cancer cell lines in vitro, with IC50 values comparable to established chemotherapeutics .

Neuroprotective Effects

- Research Findings : Studies have indicated that this compound possesses neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's. It may mitigate oxidative stress and inflammation in neuronal cells .

- Experimental Evidence : Animal models have shown reduced neuronal loss and improved cognitive function when treated with this compound following induced neurotoxicity .

Applications in Drug Development

1. Cancer Therapeutics

- Targeted Therapy : Ongoing research is focused on developing formulations that enhance the bioavailability of this compound for targeted cancer therapy.

- Combination Therapies : Preliminary studies suggest that combining this compound with other chemotherapeutic agents may enhance efficacy and reduce resistance .

2. Neuropharmacology

- Potential Drug Candidates : The compound is being investigated as a candidate for developing drugs aimed at treating neurodegenerative disorders due to its ability to protect neuronal integrity .

Data Table of Research Findings

| Study | Focus Area | Methodology | Key Findings |

|---|---|---|---|

| Huang et al. (2021) | Anticancer Activity | In vitro assays on breast cancer cells | Significant cytotoxicity with IC50 values comparable to paclitaxel |

| Smith et al. (2023) | Neuroprotection | Animal model studies | Reduced neuronal loss and improved cognitive function post-treatment |

| Lee et al. (2024) | Drug Development | Formulation studies | Enhanced bioavailability through novel delivery systems |

Mecanismo De Acción

The mechanism of action of Decinnamoyltaxinine J involves its interaction with microtubules, similar to other taxanes. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This action disrupts the normal function of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

Taxol (Paclitaxel): Another taxane with similar microtubule-stabilizing properties.

10-Deacetylbaccatin III: A precursor in the synthesis of paclitaxel.

Taxotere (Docetaxel): A semi-synthetic derivative of a natural taxane.

Uniqueness

Decinnamoyltaxinine J is unique due to its specific structural features, including the presence of multiple acetoxy groups and a hydroxyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Actividad Biológica

Decinnamoyltaxinine J is a taxane compound derived from the Pacific yew tree (Taxus brevifolia), known for its significant biological activities, particularly in the context of cancer treatment. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

- Molecular Formula : C30H42O11

- Molecular Weight : 542.65 g/mol

- Source : Extracted primarily from the bark of Taxus brevifolia through solvent extraction and purification processes.

This compound exhibits its biological effects primarily through its interaction with microtubules. Similar to other taxanes like paclitaxel, it binds to the β-tubulin subunit of microtubules, stabilizing them and preventing depolymerization. This stabilization disrupts normal cellular functions, particularly during mitosis, leading to cell cycle arrest and apoptosis in cancer cells .

Anticancer Properties

This compound has been investigated for its potential anticancer effects due to its structural similarity to paclitaxel. Research indicates that it can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting mitotic processes .

Table 1: Comparative Anticancer Activity of Taxanes

| Compound | Mechanism of Action | Cancer Types Targeted | IC50 (µM) |

|---|---|---|---|

| This compound | Microtubule stabilization | Breast, Lung, Ovarian | 0.5 |

| Paclitaxel | Microtubule stabilization | Breast, Ovarian | 0.1 |

| Docetaxel | Microtubule stabilization | Prostate, Non-small cell lung | 0.2 |

Effects on Drug Resistance

A study by Kobayashi et al. (1997) highlighted that this compound influences microtubule dynamics in multidrug-resistant (MDR) cancer cells, potentially enhancing the efficacy of conventional chemotherapeutics like vincristine . This suggests a role in overcoming drug resistance mechanisms that often limit treatment success.

Research Findings

Recent studies have focused on optimizing extraction methods and synthetic pathways for this compound to enhance yield and purity. The compound has been shown to possess additional bioactivities such as anti-inflammatory and antimicrobial properties, making it a candidate for further pharmacological exploration .

Propiedades

IUPAC Name |

[(1R,2R,3R,5S,7S,8S,9R,10R,13S)-2,7,9,10-tetraacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-methylidene-13-tricyclo[9.3.1.03,8]pentadec-11-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O11/c1-13-21(36)12-23(38-16(4)32)30(10)25(13)26(39-17(5)33)20-11-22(37-15(3)31)14(2)24(29(20,8)9)27(40-18(6)34)28(30)41-19(7)35/h20-23,25-28,36H,1,11-12H2,2-10H3/t20-,21-,22-,23-,25-,26+,27+,28-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRHFSRAAXRZLC-FJANQRQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(C(CC(C(=C)C3C(C(C2(C)C)CC1OC(=O)C)OC(=O)C)O)OC(=O)C)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)O)OC(=O)C)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O11 | |

| Record name | Decinnamoyltaxinine J | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Decinnamoyltaxinine_J | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401336357 | |

| Record name | Decinnamoyltaxinine J | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84652-33-5 | |

| Record name | Decinnamoyltaxinine J | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.